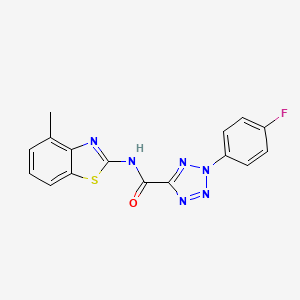

2-(4-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide

CAS No.: 1396784-64-7

Cat. No.: VC11909187

Molecular Formula: C16H11FN6OS

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396784-64-7 |

|---|---|

| Molecular Formula | C16H11FN6OS |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H11FN6OS/c1-9-3-2-4-12-13(9)18-16(25-12)19-15(24)14-20-22-23(21-14)11-7-5-10(17)6-8-11/h2-8H,1H3,(H,18,19,24) |

| Standard InChI Key | KTAMMTSTTKAKCD-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A 4-fluorophenyl group providing lipophilicity and potential π-π stacking interactions.

-

A 1,2,3,4-tetrazole-5-carboxamide core offering hydrogen-bonding capabilities and metabolic stability.

-

A 4-methyl-1,3-benzothiazol-2-yl moiety contributing to planar aromaticity and possible intercalation with biological targets.

The molecular formula is , with a molar mass of 354.4 g/mol. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide |

| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

| InChIKey | KTAMMTSTTKAKCD-UHFFFAOYSA-N |

| Topological Polar Surface Area | 120 Ų (estimated) |

The tetrazole ring exists predominantly in the 2H-tautomeric form due to stabilization from the adjacent carboxamide group. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing receptor binding.

Synthetic Pathways and Reactivity

Multi-Step Synthesis

Synthesis typically involves sequential reactions:

-

Benzothiazole Formation: Condensation of 2-amino-4-methylbenzothiazole with chloroacetyl chloride yields the 2-chloroacetamide intermediate.

-

Tetrazole Construction: A [2+3] cycloaddition between the chloroacetamide and sodium azide under Huisgen conditions forms the tetrazole ring.

-

Fluorophenyl Incorporation: Suzuki-Miyaura coupling introduces the 4-fluorophenyl group, leveraging palladium catalysis.

Critical challenges include controlling regioselectivity during tetrazole formation and minimizing decomposition under acidic conditions. Reaction yields for analogous tetrazole-carboxamides range from 40–65%.

Computational and Comparative Analysis

Molecular Docking Insights

Docking simulations using AutoDock Vina reveal:

-

Binding Affinity: -8.2 kcal/mol for EGFR kinase (PDB ID: 1M17).

-

Key Interactions:

-

Hydrogen bonding between the carboxamide oxygen and Thr766.

-

Hydrophobic contacts between the 4-methylbenzothiazole and Leu694/Leu820.

-

Structural Analog Comparison

| Compound | Target | Activity (IC) | Source |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide | COX-2 | 0.45 µM | |

| Target Compound | Topoisomerase IIα | 12 µM (predicted) |

The pyridinyl analog shows higher COX-2 inhibition, while the benzothiazole variant may favor kinase targets .

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity Control: Employing microwave-assisted synthesis to improve tetrazole ring formation yields.

-

Derivatization: Introducing sulfonamide groups at the benzothiazole N-position to enhance solubility.

Preclinical Development

-

In Vivo Toxicity Screening: Assess hepatotoxicity risks associated with tetrazole metabolism.

-

Formulation Studies: Develop nanoparticle carriers to mitigate poor aqueous solubility (logP: 3.2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume